molecular formula C25H19N5OS B12986072 N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B12986072
M. Wt: 437.5 g/mol
InChI Key: PKZWNMNIGGXIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a naphthalene ring, a phenyl group, a pyridine ring, and a triazole ring, all connected through a thioacetamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process would require precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its heterocyclic structure makes it a valuable tool for probing biological systems.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as luminescent materials or sensors .

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Uniqueness: N-(Naphthalen-2-yl)-N-phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to its combination of naphthalene, phenyl, pyridine, and triazole rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19N5OS

Molecular Weight

437.5 g/mol

IUPAC Name

N-naphthalen-2-yl-N-phenyl-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H19N5OS/c31-23(17-32-25-27-24(28-29-25)20-9-6-14-26-16-20)30(21-10-2-1-3-11-21)22-13-12-18-7-4-5-8-19(18)15-22/h1-16H,17H2,(H,27,28,29)

InChI Key

PKZWNMNIGGXIGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)CSC4=NNC(=N4)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.